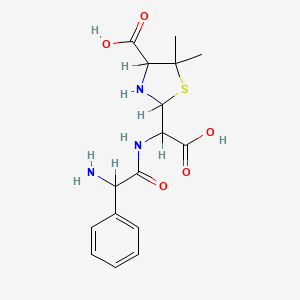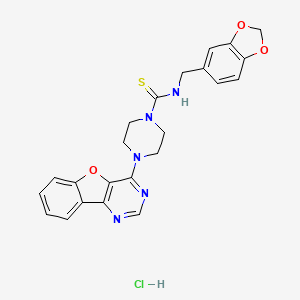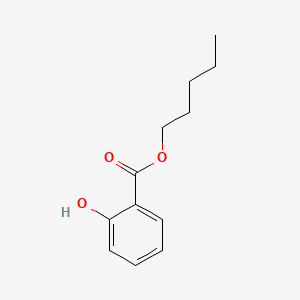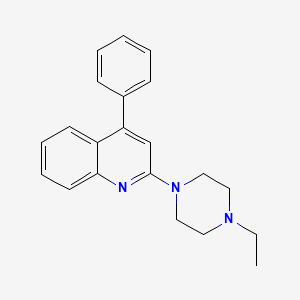
Quinoline, 2-(4-ethyl-1-piperazinyl)-4-phenyl-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AD 1308 is a bioactive chemical.
Applications De Recherche Scientifique
Cardiohaemodynamics and Hypertensive Activity
Quinoline derivatives like 2-(4-ethyl-1-piperazinyl)-4-phenylquinoline have been explored for their potential in treating hypertension. Srimal, Mason, and Dhawan (1990) investigated the effects of centhaquin, a similar compound, on cardiohaemodynamics in animals, finding that it did not depress cardiac contractility, suggesting its potential use in hypertensive patients with cardiac or renal complications (Srimal, Mason, & Dhawan, 1990). Additionally, Srimal, Gulati, Nityanand, and Dhawan (1990) observed dose-dependent hypotensive effects in cats and rats, indicating central action in blood pressure reduction (Srimal, Gulati, Nityanand, & Dhawan, 1990).
Antiulcer and Antidepressant-like Properties
Hino et al. (1989) synthesized a novel class of antiulcer agents, including 2-(4-ethyl-1-piperazinyl)-4-phenylquinoline derivatives, demonstrating their effectiveness in inhibiting stress and ethanol-induced ulcers, suggesting a potential action on the central nervous system (Hino et al., 1989). Kimura, Yano, and Watanabe (1989) found that a quinoline derivative, AD-2646, displayed inhibitory effects on gastric acid secretion, comparable to tricyclic antidepressants, suggesting its utility in related disorders (Kimura, Yano, & Watanabe, 1989).
Antimicrobial and Antifungal Properties
Patel, Patel, and Chauhan (2007) explored the synthesis of amide derivatives of quinolone, including 2-(4-ethyl-1-piperazinyl)-4-phenylquinoline, demonstrating antibacterial activity against various bacterial strains and antifungal properties against C. albicans (Patel, Patel, & Chauhan, 2007).
Anticancer Activity
Kubica et al. (2018) designed and synthesized derivatives of 2-(4-ethyl-1-piperazinyl)-4-phenylquinoline, evaluating their potential anticancer activity. Several compounds demonstrated significant cell growth inhibition, suggesting their potential as anti-cancerous drugs (Kubica et al., 2018).
Propriétés
Numéro CAS |
72320-59-3 |
|---|---|
Nom du produit |
Quinoline, 2-(4-ethyl-1-piperazinyl)-4-phenyl-, dihydrochloride |
Formule moléculaire |
C21H25Cl2N3 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
2-(4-ethylpiperazin-1-yl)-4-phenylquinoline |
InChI |
InChI=1S/C21H23N3/c1-2-23-12-14-24(15-13-23)21-16-19(17-8-4-3-5-9-17)18-10-6-7-11-20(18)22-21/h3-11,16H,2,12-15H2,1H3 |
Clé InChI |
YEKLOAJGHZTNED-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4 |
SMILES canonique |
CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4.Cl.Cl |
Apparence |
Solid powder |
Autres numéros CAS |
72320-60-6 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
72320-60-6 (di-hydrochloride) 94788-64-4 (maleate) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2 (4-ethyl-1-piperazinyl)-4-phenylquinoline maleate 2-(4-ethyl-1-piperazinyl)-4-phenylquinoline hydrochloride AD 1308 AD 1308, citrate AD 1308, dihydrochloride AD 1308, fumarate AD 1308, maleate AD 1308, tartrate AD-1308 AS 2646 AS-2646 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



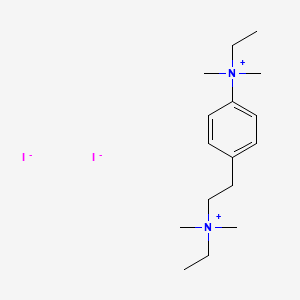
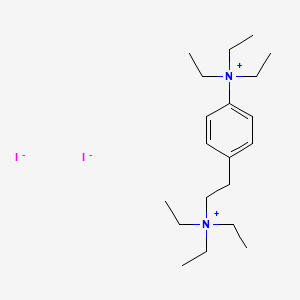
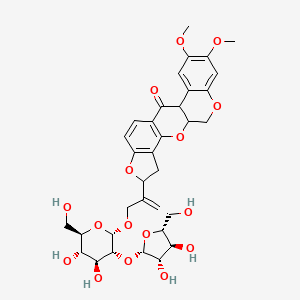
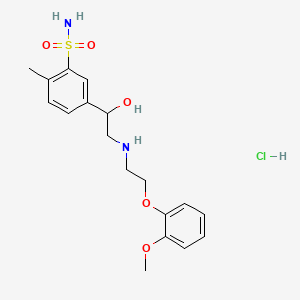

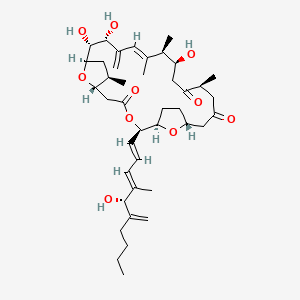
![(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione](/img/structure/B1664937.png)
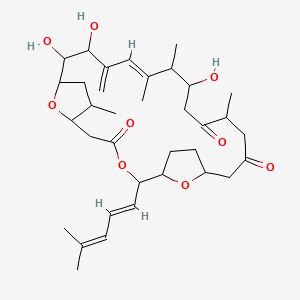
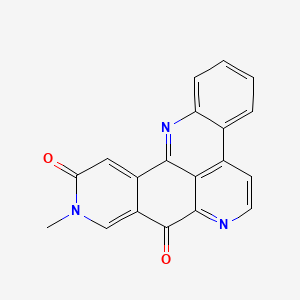
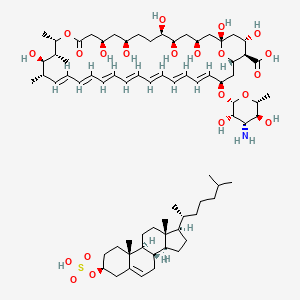
![(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1664945.png)
